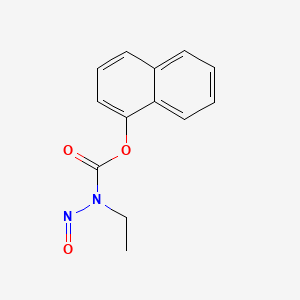

1-Naphthyl-N-ethyl-N-nitrosocarbamate

Description

Significance of N-Nitrosocarbamates as Research Subjects in Chemical Biology

N-nitrosocarbamates serve as valuable tools in chemical biology and medicinal chemistry. They are recognized as important intermediates in the synthesis of various pharmaceutical compounds, including anti-cancer agents. aquigenbio.comnih.gov Their utility stems from their chemical reactivity, which allows for the generation of electrophilic species capable of alkylating nucleophilic sites on biomolecules like DNA. This property is harnessed in the design of antitumor drugs, such as N-alkyl-N-nitrosoureas, which can be synthesized from N-alkyl-N-nitrosocarbamate precursors. nih.gov The study of N-nitrosocarbamates provides insights into the mechanisms of DNA damage and repair, which are fundamental processes in cancer development and treatment.

Overview of Carbamate-Derived N-Nitroso Compounds in Scientific Inquiry

Carbamate-derived N-nitroso compounds, a subset of N-nitrosamides, are a significant area of scientific investigation due to their mutagenic and carcinogenic properties. nih.govnih.govwikipedia.org The genotoxic effects of these compounds are attributed to their ability to form reactive electrophilic species that can alkylate DNA. wikipedia.org Research has shown that various N-nitrosocarbamates exhibit differential mutagenicity in bacterial and mammalian cell systems. For instance, studies on N-methyl-N-nitrosocarbamate insecticides have revealed varying patterns of mutagenicity depending on the specific chemical structure and the DNA repair capacity of the test organism. nih.gov The formation of N-nitroso compounds from carbamate (B1207046) pesticides in the presence of nitrite (B80452) has also been shown to induce malignant lymphomas in animal models, highlighting the potential risks associated with environmental exposure. nih.gov

Positioning 1-Naphthyl-N-ethyl-N-nitrosocarbamate within Nitrosated Carbamate Research

While specific research directly focusing on this compound is limited in the provided search results, its structural relative, 1-naphthyl N-methyl-N-nitrosocarbamate (nitroso-NAC), has been a subject of mutagenicity studies. Research on nitroso-NAC in Escherichia coli strains with different DNA repair capacities has shown it to be mutagenic, with a pattern of DNA damage that is not readily repaired by the uvrA+-dependent excision repair system. nih.gov This suggests that the naphthyl moiety influences the biological activity of the nitrosocarbamate. Given the structural similarity, this compound would be expected to exhibit similar reactivity and biological activity, primarily acting as a DNA alkylating agent. Further research would be necessary to fully characterize its specific mutagenic and carcinogenic potential.

Historical Perspectives on Nitrosamine (B1359907) and Nitrosocarbamate Research Methodologies

The scientific community's interest in N-nitroso compounds dates back to the 1870s, but they did not receive significant attention until the 1950s when their carcinogenic potential was first reported. nih.govlgcstandards.com Early research by John Barnes and Peter Magee in 1956 demonstrated that dimethylnitrosamine (NDMA) caused severe liver damage in rats. nih.gov This discovery spurred further investigation into the toxicology of this class of compounds.

A significant focus of historical and ongoing research has been the development of sensitive and selective analytical methods for detecting N-nitroso compounds in various matrices, including pharmaceuticals, food, and environmental samples. nih.gov Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) have been crucial in this endeavor. nih.gov

The Ames test, a bacterial reverse mutation assay, has been a cornerstone in assessing the mutagenic potential of N-nitroso compounds for decades. nih.govresearchgate.net However, early reports suggested that the standard Ames test might not be sensitive enough to detect the mutagenic potential of all N-nitrosamines. nih.gov This led to the development of modified protocols, such as the Enhanced Ames Test (EAT), and a deeper investigation into optimal testing conditions, including the choice of bacterial strains and metabolic activation systems. nih.govnih.gov The study of N-nitrosocarbamates, as direct-acting mutagens, has also benefited from these advancements in mutagenicity testing. usp.org

Structure

3D Structure

Properties

CAS No. |

76206-36-5 |

|---|---|

Molecular Formula |

C13H12N2O3 |

Molecular Weight |

244.25 g/mol |

IUPAC Name |

naphthalen-1-yl N-ethyl-N-nitrosocarbamate |

InChI |

InChI=1S/C13H12N2O3/c1-2-15(14-17)13(16)18-12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,2H2,1H3 |

InChI Key |

HLTSAAUNFXIGTA-UHFFFAOYSA-N |

SMILES |

CCN(C(=O)OC1=CC=CC2=CC=CC=C21)N=O |

Canonical SMILES |

CCN(C(=O)OC1=CC=CC2=CC=CC=C21)N=O |

Other CAS No. |

76206-36-5 |

Synonyms |

1-naphthyl-N-ethyl-N-nitrosocarbamate 1-NENCB |

Origin of Product |

United States |

Synthesis and Formation Mechanisms of 1 Naphthyl N Ethyl N Nitrosocarbamate

Chemical Synthesis Pathways for N-Nitrosocarbamates

The primary route to synthesizing N-nitrosocarbamates, including 1-Naphthyl-N-ethyl-N-nitrosocarbamate, involves the nitrosation of the corresponding carbamate (B1207046) precursor. This reaction is a cornerstone of N-nitroso compound chemistry and is influenced by a variety of factors that can determine the efficiency and outcome of the synthesis.

Nitrosation of 1-Naphthyl-N-ethylcarbamate Precursors

The synthesis of this compound originates from its precursor, 1-Naphthyl-N-ethylcarbamate. This precursor can be synthesized through the reaction of 1-naphthol (B170400) with ethyl isocyanate. A similar synthesis is employed for the well-known insecticide carbaryl (B1668338) (1-naphthyl-N-methylcarbamate), which is produced from 1-naphthol and methyl isocyanate. acs.orggoogle.com

Once the 1-Naphthyl-N-ethylcarbamate precursor is obtained, it undergoes nitrosation. This reaction involves the introduction of a nitroso group (-N=O) onto the nitrogen atom of the carbamate. The nitrosating agent is typically derived from nitrous acid (HNO₂), which is often generated in situ from a nitrite (B80452) salt, such as sodium nitrite, under acidic conditions. nih.gov The general reaction can be depicted as the interaction of the carbamate with a nitrosating species, leading to the formation of the N-nitrosocarbamate. nih.govusp.org

N-alkylated carbamates are known to be susceptible to nitrosation, and the reaction conditions can be tailored to achieve the desired product. usp.org For instance, the nitrosation of carbamates has been successfully carried out using nitrosyl halides (like NOCl) or nitrosonium salts (like NOBF₄) in organic solvents, often under mild conditions. nih.gov

Influence of Reaction Conditions on N-Nitrosation Yields

The yield of N-nitrosation reactions is highly dependent on the specific conditions employed. Key parameters include the choice of solvent, the pH of the reaction medium, and the kinetics of the process.

The solvent system plays a critical role in the nitrosation of carbamates. Organic solvents can significantly influence the rate and efficiency of the reaction. Studies on the formation of other N-nitroso compounds have shown that solvents like chloroform, benzene, and ethyl acetate (B1210297) can accelerate the reaction compared to aqueous buffer solutions. nih.gov This enhancement is attributed to the ability of organic solvents to suppress the ionization of nitrous acid, thereby increasing the concentration of the active nitrosating species. nih.gov

The pH of the reaction medium is a crucial factor governing the rate of nitrosation. Generally, acidic conditions are favorable for the formation of the nitrosating agent from nitrite. nih.gov The nitrosation of amines and amides is typically enhanced at acidic pH. nih.govrsc.org However, at very low pH values, the reactivity can decrease due to the protonation of the amine precursor, which reduces its nucleophilicity. nih.gov Therefore, there is an optimal pH range for nitrosation that balances the formation of the nitrosating agent with the reactivity of the substrate. nih.gov While acidic conditions are often optimal, nitrosation can also occur under neutral or even alkaline conditions, sometimes facilitated by other species like formaldehyde (B43269). nih.gov

Kinetic studies provide valuable insights into the mechanism and rate-determining steps of nitrosation. Research on the nitrosation of ethyl N-ethylcarbamate, a close structural analog of the precursor to the title compound, revealed that the reaction is subject to both a primary solvent isotope effect and general base catalysis. rsc.org These findings point to a slow proton transfer as a key feature of the reaction mechanism. rsc.org

The Brønsted plot for the nitrosation of ethyl N-ethylcarbamate is linear, with a β value of 0.34, and the solvent isotope effect is 5.5. rsc.org This suggests that the proton transfer from the initially formed O-nitroso intermediate is a rate-limiting step. rsc.org The proposed mechanism involves the initial nitrosation at the oxygen atom of the carbamate, followed by a slow proton transfer and a subsequent rapid internal rearrangement to yield the more thermodynamically stable N-nitrosocarbamate. rsc.org

Table 1: Kinetic Data for the Nitrosation of Ethyl N-ethylcarbamate

| Kinetic Parameter | Value | Reference |

| Brønsted β | 0.34 | rsc.org |

| Solvent Isotope Effect (kH₂O/kD₂O) | 5.5 | rsc.org |

Endogenous and Environmental Formation Mechanisms in Research Models

Beyond controlled chemical synthesis, N-nitrosocarbamates can potentially form under biological and environmental conditions, a subject of considerable research interest.

The endogenous formation of N-nitroso compounds is a recognized phenomenon in humans and animals. nih.gov This in vivo synthesis can occur when precursors, such as secondary amines or amides, react with nitrosating agents within the body. nih.gov Nitrite and nitrate (B79036), which can be ingested through diet or produced endogenously by bacteria and macrophages, serve as the primary sources for these nitrosating agents. nih.goveuropa.eu The acidic environment of the stomach provides a particularly favorable setting for such reactions. nih.gov

Carbamate pesticides, which share structural similarities with 1-Naphthyl-N-ethylcarbamate, are widely used in agriculture and can enter the environment through various pathways. researchgate.netnih.gov Their fate in the environment is influenced by factors such as hydrolysis, photodecomposition, and microbial degradation. researchgate.netwho.int The degradation of carbamates often involves hydrolysis as an initial step. who.int However, under conditions where nitrosating agents are present, such as in certain soil types or water bodies contaminated with nitrite, there is a potential for the formation of N-nitrosocarbamates. The presence of carbamate residues in the environment, coupled with sources of nitrite, creates a potential pathway for the environmental formation of their corresponding N-nitroso derivatives. researchgate.netnih.govwho.int

In Vitro Simulation of Formation under Biological Conditions

Currently, there is a lack of specific published research detailing the in vitro simulation of this compound formation under conditions designed to mimic a biological milieu. Such studies would typically involve the incubation of the precursor molecules, 1-naphthol and an ethyl-nitrosamine source or ethylamine (B1201723) and a nitrosating agent, in an environment that simulates physiological conditions, such as the acidic environment of the stomach.

In general, the formation of N-nitroso compounds can be catalyzed by certain bacteria under neutral pH conditions. For instance, some strains of Escherichia coli have been shown to facilitate nitrosamine (B1359907) formation in vitro. nih.gov The process is often enhanced in an anaerobic environment where bacteria can reduce nitrate to nitrite, which then acts as a nitrosating agent. nih.gov

In Vivo Assessment of Formation in Experimental Systems

Direct in vivo assessment of this compound formation in experimental systems has not been specifically documented in available scientific literature. In vivo studies on other N-nitroso compounds have demonstrated that their formation can occur in the body, particularly in the stomach, upon ingestion of precursors. nih.gov For example, studies have shown the formation of N-nitrosoproline in humans after the co-ingestion of proline and nitrate. nih.gov The detection of such compounds is often carried out by analyzing urine or feces. nih.gov

The host-mediated assay, which uses a host animal to detect the mutagenic activity of compounds formed in vivo, is a potential method for assessing the formation of such substances. nih.gov However, specific data for this compound using this or other in vivo methods is not currently available.

Role of Nitrite and Precursor Amines in Nitrosation

The formation of N-nitroso compounds, including N-nitrosocarbamates, is fundamentally dependent on the availability of a nitrosating agent and a nitrosatable amine or amide. nih.gov

Nitrite as a Precursor to Nitrosating Agents:

Nitrite (NO₂⁻) is the primary precursor to the nitrosating agents responsible for the formation of N-nitroso compounds. nih.gov Under acidic conditions, such as those found in the stomach, nitrite is converted to nitrous acid (HNO₂). nih.gov Nitrous acid can then form various active nitrosating species, including dinitrogen trioxide (N₂O₃) and the nitrosonium ion (NO⁺). sci-hub.senih.gov The general reaction is as follows:

2 HNO₂ ⇌ N₂O₃ + H₂O N₂O₃ ⇌ NO + NO₂ NO⁺ + X⁻ (from an acid)

These reactive species can then attack the nitrogen atom of a secondary amine or amide to form an N-nitroso compound. sci-hub.se

Precursor Amines and Amides:

The structure of the amine or amide precursor significantly influences the rate and extent of nitrosation. Secondary amines are generally more reactive towards nitrosating agents than other related compounds. sci-hub.se In the case of this compound, the precursor would be ethyl N-(1-naphthyl)carbamate. The formation would involve the nitrosation of the nitrogen atom in the carbamate group.

R₁R₂NC(O)OR₃ + HNO₂ → R₁R₂N(NO)C(O)OR₃ + H₂O

Factors such as pH, temperature, and the presence of catalysts or inhibitors can significantly affect the rate of nitrosation. For instance, certain compounds like ascorbic acid (Vitamin C) can inhibit nitrosamine formation by reducing nitrite to nitric oxide. nih.gov

The following table summarizes the key precursors involved in the formation of this compound.

| Precursor Type | Specific Compound | Role in Formation |

| Nitrosating Agent Precursor | Nitrite (NO₂⁻) | Source of the nitroso group (-NO) |

| Amine/Amide Precursor | Ethyl N-(1-naphthyl)carbamate | Provides the backbone structure for the final compound |

| Precursor to the Carbamate | 1-Naphthol | Reacts with an isocyanate or a carbamoyl (B1232498) chloride to form the carbamate |

| Precursor to the Carbamate | Ethyl Isocyanate or Ethyl Carbamoyl Chloride | Provides the ethylcarbamoyl group |

Metabolic Transformation and Biodegradation Research of N Nitrosocarbamates

Enzymatic Hydrolysis Pathways of N-Nitrosocarbamate Analogues

The enzymatic breakdown of N-nitrosocarbamates is a critical area of study for understanding their biological activity and environmental persistence. The transformation of these compounds is often initiated by hydrolytic enzymes that target the carbamate (B1207046) or nitroso functional groups.

Carbamate hydrolases, a subset of serine hydrolases, are enzymes known to catalyze the hydrolysis of carbamate esters. nih.gov These enzymes play a crucial role in the detoxification of carbamate-containing compounds, such as pesticides. The general mechanism involves the nucleophilic attack of a serine residue in the enzyme's active site on the carbonyl carbon of the carbamate, leading to the cleavage of the carbamate bond. nih.gov

While extensive research exists on the hydrolysis of various carbamate insecticides, specific studies characterizing the activity of carbamate hydrolases directly on N-nitrosated carbamates like 1-Naphthyl-N-ethyl-N-nitrosocarbamate are limited. However, the fundamental hydrolytic mechanism is expected to be similar, targeting the ester linkage. The presence of the N-nitroso group may influence the substrate specificity and catalytic efficiency of these enzymes. For instance, some carbamate hydrolases exhibit a narrow substrate spectrum, indicating a high degree of specificity. nih.gov Research on a broad range of carbamates has shown that O-aryl, O-hexafluoroisopropyl (HFIP), and O-N-hydroxysuccinimidyl (NHS) carbamates can selectively inhibit serine hydrolases. nih.gov

Table 1: Examples of Carbamate Hydrolases and Their Characteristics

| Enzyme/Enzyme Class | Source Organism | Substrate(s) | Key Characteristics |

|---|---|---|---|

| Serine Hydrolases | Mammalian tissues | Endocannabinoids, various carbamates | Large and diverse enzyme class; inhibited by activated carbamates. nih.gov |

| Monoacylglycerol Lipase (MAGL) | Mammalian tissues | Endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) | A principal metabolic enzyme for 2-AG; inhibited by NHS carbamates. nih.gov |

| Alpha-beta Hydrolase-6 (ABHD6) | Mammalian tissues | Endocannabinoid 2-arachidonoylglycerol (2-AG) | An endocannabinoid hydrolase; inhibited by HFIP carbamates. nih.gov |

| AmeH | Aminobacter aminovorans MDW-2 | Methomyl | A carbamate C-N hydrolase with a narrow substrate spectrum. nih.gov |

Role of Hydroxylases in N-Nitrosocarbamate Metabolism

Hydroxylases, particularly cytochrome P450 (CYP450) monooxygenases, are key enzymes in the metabolism of a wide range of xenobiotics, including N-nitroso compounds. washington.edumdpi.com For many N-nitrosamines, metabolic activation is initiated by α-hydroxylation, a reaction catalyzed by CYP450 enzymes. nih.govresearchgate.net This process involves the hydroxylation of the carbon atom adjacent to the nitroso group, leading to the formation of an unstable α-hydroxynitrosamine. researchgate.net This intermediate can then decompose to form reactive electrophiles capable of interacting with cellular macromolecules. wikipedia.org

While N-nitrosocarbamates belong to the class of N-nitrosamides, which can be chemically reactive without metabolic activation, enzymatic pathways involving hydroxylases are also plausible. wikipedia.orgslideshare.net The metabolic activation of tobacco-specific nitrosamines, for instance, is catalyzed by CYP450 enzymes such as P450 2A6 and P450 2A13. nih.govnih.gov It is hypothesized that these enzymes can also oxidize α-hydroxynitrosamines to more stable nitrosamides. nih.gov In the context of this compound, the ethyl and naphthyl groups provide potential sites for hydroxylation reactions mediated by CYP450 enzymes, which could be a primary step in its metabolic transformation.

Table 2: Cytochrome P450 Enzymes in N-Nitroso Compound Metabolism

| Enzyme | Substrate(s) | Metabolic Reaction |

|---|---|---|

| Cytochrome P450 2A6 | N-Nitrosonornicotine (NNN), N-Nitrosodiethylamine (NDEA) | Metabolic activation, α-hydroxylation. nih.gov |

| Cytochrome P450 2A13 | 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) | Metabolic activation, α-hydroxylation. nih.gov |

| Cytochrome P450 2E1 | N-Nitrosodimethylamine (NDMA), N-Nitrosonornicotine (NNN) | Oxidative metabolism. nih.gov |

| Cytochrome P450 3A4 | Various drugs | Drug metabolism. researchgate.net |

Microbial Degradation Mechanisms

The biodegradation of xenobiotic compounds by microorganisms is a fundamental process in environmental detoxification. nih.govjournalijdr.com Microorganisms have evolved diverse metabolic pathways to utilize a wide array of chemical structures as sources of carbon, nitrogen, and energy. nih.gov

A variety of microorganisms, including bacteria and fungi, have been identified with the capability to degrade xenobiotic compounds such as pesticides and other industrial chemicals. nih.gov While specific studies on the microbial degradation of this compound are not prominent, research on related compounds provides insight into the types of microorganisms that could potentially be involved. Bacteria from genera such as Pseudomonas, Alcaligenes, Bacillus, and Rhodococcus, as well as fungi like Aspergillus and Penicillium, are known for their broad degradative capabilities. nih.gov

For instance, several bacterial strains have been shown to degrade N-nitrosodimethylamine (NDMA) in soil. usgs.gov The degradation of carbamate pesticides is also well-documented, with various bacterial and fungal species capable of hydrolyzing the carbamate linkage. The microbial communities in soil and aquatic environments are complex, and the degradation of a xenobiotic compound is often the result of the synergistic action of multiple microbial species. journalijdr.com

Table 3: Examples of Microorganisms Involved in Xenobiotic Degradation

| Microbial Genus | Class | Environment | Degraded Compounds (Examples) |

|---|---|---|---|

| Pseudomonas | Bacteria | Soil, Water | Polycyclic Aromatic Hydrocarbons (PAHs), Polychlorinated Biphenyls (PCBs). nih.gov |

| Alcaligenes | Bacteria | Soil, Water | Various xenobiotics. nih.gov |

| Bacillus | Bacteria | Soil, Water | Various xenobiotics. nih.gov |

| Rhodococcus | Bacteria | Soil, Water | Various xenobiotics. nih.gov |

| Arthrobacter | Bacteria | Soil | 2-nitrobenzoate (B253500). frontiersin.org |

| Aspergillus | Fungi | Soil, Water | Various xenobiotics. nih.gov |

| Penicillium | Fungi | Soil, Water | Various xenobiotics. nih.gov |

Elucidation of Metabolic Pathways in Soil and Aqueous Environments

The biodegradation of xenobiotic compounds in soil and water is influenced by a multitude of environmental factors, including pH, temperature, moisture, and the availability of other nutrients. journalijdr.com The chemical structure of the compound itself is a primary determinant of its biodegradability. journalijdr.com For a compound like this compound, microbial degradation pathways would likely involve initial enzymatic attacks on the naphthyl ring, the ethyl group, or the nitrosocarbamate moiety.

In soil, microbial activity is a key driver of nitrogen transformation processes such as ammonification and nitrification, which can be influenced by the presence of xenobiotics. mdpi.commdpi.com The degradation of nitroaromatic compounds, which share structural similarities with the naphthyl group, often proceeds through oxidative or reductive pathways. frontiersin.org Aerobic and anaerobic conditions can lead to different degradation products. For example, the biodegradation of N-nitrosodimethylamine (NDMA) has been observed under both oxic and anoxic conditions in soil from a water reclamation facility. usgs.govresearchgate.net

The microbial degradation of complex organic molecules is often organized into a series of catabolic reactions, conceptually divided into "upper" and "lower" pathways. nih.gov

The upper pathway consists of a series of initial enzymatic reactions that convert the parent xenobiotic molecule into a more common, central metabolic intermediate. For this compound, the upper pathway could involve hydroxylation and cleavage of the naphthalene (B1677914) ring, dealkylation of the ethyl group, or hydrolysis of the carbamate bond. These initial steps are often catalyzed by enzymes with broad substrate specificity, such as monooxygenases and dioxygenases.

The lower pathway , also known as the central metabolic pathway, takes the intermediate produced by the upper pathway and funnels it into the primary metabolism of the microorganism. These pathways, such as the tricarboxylic acid (TCA) cycle, are common to the degradation of many different substrates and lead to the production of energy (ATP) and cellular biomass. For example, the degradation of 2-nitrobenzoate by Arthrobacter sp. involves its conversion to catechol, which is then cleaved and enters central metabolism. frontiersin.org This organization allows microorganisms to efficiently degrade a wide variety of complex organic compounds by channeling them into a limited number of central metabolic routes.

Inducibility of Degrading Enzymes

The enzymatic degradation of N-nitroso compounds is often dependent on the induction of specific enzymes, which are typically synthesized by microorganisms in response to the presence of a suitable substrate. While data specifically for this compound is scarce, research on other N-nitrosamines, such as N-nitrosodimethylamine (NDMA), provides significant insights into this process.

Microorganisms capable of degrading these compounds often possess monooxygenase enzymes. For instance, the propanotroph Rhodococcus ruber ENV425 has been observed to rapidly biodegrade NDMA after being grown on substrates like propane (B168953), tryptic soy broth, or glucose. nih.gov This indicates that the enzymes responsible for degradation are induced by these growth substrates. Similarly, bacteria expressing specific monooxygenases, such as soluble methane (B114726) monooxygenase (sMMO) in Methylosinus trichosporium OB3b and propane monooxygenase (PMO) in Mycobacterium vaccae JOB-5, have demonstrated the ability to degrade NDMA. psu.edu The induction of these enzymes is crucial; for example, M. trichosporium OB3b only degrades NDMA when sMMO is induced by growing the cells in the absence of copper. psu.edu

These findings suggest that the biodegradation of N-nitrosocarbamates in the environment may be significantly enhanced by the presence of other organic compounds that act as inducers for the necessary degradative enzymes.

Table 1: Examples of Inducible Enzymes in N-Nitrosamine Degradation

| Microorganism | Inducing Substrate/Condition | Induced Enzyme System | Target Compound |

| Rhodococcus ruber ENV425 | Propane, Tryptic Soy Broth, Glucose | Not specified | NDMA |

| Methylosinus trichosporium OB3b | Methane (in absence of copper) | Soluble Methane Monooxygenase (sMMO) | NDMA |

| Mycobacterium vaccae JOB-5 | Propane | Propane Monooxygenase (PMO) | NDMA |

| Ralstonia pickettii PKO1 | Toluene (B28343) | Toluene 4-monooxygenase | NDMA |

| Pseudomonas mendocina KR1 | Toluene | Toluene 4-monooxygenase | NDMA |

Genetic and Biochemical Analysis of Microbial Degradation

The ability of microorganisms to degrade complex organic compounds like N-nitrosocarbamates is encoded within their genetic material. Analysis of these genetic systems, including the engineering of new pathways, the role of transport proteins, and the stability of these traits, is fundamental to understanding and harnessing biodegradation.

Genetic engineering offers a promising approach to enhance the bioremediation of N-nitroso compounds. researchgate.netresearchgate.net By transferring the genes responsible for degradation from specialized microbes into more robust, model organisms, it is possible to create strains with superior degradation capabilities.

A clear example of this is the engineering of Escherichia coli to degrade NDMA. psu.edu Researchers successfully transferred the genes for toluene monooxygenases from Ralstonia pickettii PKO1 and Pseudomonas mendocina KR1 into E. coli. The resulting recombinant E. coli strains were able to degrade NDMA, effectively mimicking the capabilities of the original parent strains. psu.edu This demonstrates the potential for creating tailored microorganisms for the bioremediation of specific pollutants. The future of microbial remediation may rely on combining such advanced genetic technologies with traditional bioremediation methods to sustainably address environmental contaminants. researchgate.net

Table 2: Engineered Microorganisms for N-Nitrosamine Degradation

| Model Organism | Source of Genes | Transferred Genes | Degraded Compound |

| Escherichia coli TG1/pBS(Kan) | Ralstonia pickettii PKO1 | Toluene monooxygenase genes | NDMA |

| Escherichia coli TG1/pBS(Kan) | Pseudomonas mendocina KR1 | Toluene monooxygenase genes | NDMA |

For a microorganism to degrade a compound, it must first be taken up into the cell. This process is often mediated by specific transporter proteins embedded in the cell membrane. These proteins, part of the solute carrier (SLC) superfamily, can include organic anion transporter polypeptides (OATPs), organic anion transporters (OATs), and organic cation transporters (OCTs). nih.gov

While specific transporter proteins for this compound in degrading microorganisms have not been explicitly identified in available research, the involvement of such transporters is a well-established mechanism for the uptake of various substrates. For example, in other biological systems, neurotransmitter transporters (NSS) are known to facilitate the translocation of substrates across the cell membrane. nih.gov The efficiency of biodegradation can, therefore, be dependent not only on the presence of degrading enzymes but also on the expression and efficacy of the corresponding transporter proteins required to bring the substrate into the cell.

The genetic information for the degradation of xenobiotic compounds is often located on plasmids, which are small, extrachromosomal DNA molecules within bacteria. nih.gov These plasmids can be transferred between bacteria, allowing for the rapid dissemination of degradation capabilities within a microbial community.

Studies on compounds structurally related to N-nitrosocarbamates, such as nitroaromatic compounds, have confirmed the role of plasmids. In Arthrobacter protophormiae strain RKJ100, the ability to degrade p-nitrophenol (PNP) and 4-nitrocatechol (B145892) (NC) is encoded on a plasmid of approximately 65 kb. nih.govresearchgate.net Similarly, a Pseudomonas cepacia strain was found to carry its PNP degradation genes on a 50 kb plasmid. nih.gov A crucial finding in these studies was that when the bacteria lost the plasmid, they simultaneously lost the ability to degrade the target compounds. nih.govnih.gov Furthermore, the degradation ability could be transferred to other bacteria via conjugation, a process of plasmid transfer. nih.gov This highlights that the stability of the degradation phenotype is directly linked to the stability and maintenance of these catabolic plasmids within the microbial population.

Table 3: Plasmids Implicated in the Degradation of Related Aromatic Compounds

| Microorganism | Plasmid Size (approx.) | Encoded Degradation Pathway |

| Arthrobacter protophormiae RKJ100 | 65 kb | p-Nitrophenol (PNP) and 4-Nitrocatechol (NC) |

| Pseudomonas cepacia RKJ 200 | 50 kb | p-Nitrophenol (PNP) |

Comparative Metabolism of N-Nitrosocarbamates with Parent Carbamates and Related N-Nitroso Compounds

The metabolism of an N-nitrosocarbamate like this compound is best understood by comparing it to its parent carbamate, in this case, Carbaryl (B1668338) (1-naphthyl N-methylcarbamate), and other related N-nitroso compounds like NDMA.

The metabolism of Carbaryl is well-documented and primarily involves hydrolysis of the carbamate ester linkage to yield 1-naphthol (B170400). epa.govinchem.org Further metabolic reactions include oxidation of the N-methyl group and hydroxylation of the aromatic ring. inchem.org

In contrast, the metabolism of N-nitroso compounds often begins with a denitrosation reaction. For NDMA, this leads to intermediates such as methylamine (B109427) and nitric oxide. nih.gov Bacterial degradation of nitrosamines can convert them into the parent amine and a nitrite (B80452) ion. nih.gov

Nitrosocarbaryl, the N-nitroso derivative of Carbaryl, is noted to be a potent direct mutagen, whereas Carbaryl itself is not active without metabolic activation. epa.gov This suggests that the addition of the N-nitroso group fundamentally alters the molecule's biological activity and subsequent metabolic fate. While Carbaryl is readily metabolized by liver enzymes, the pathways for Nitrosocarbaryl are expected to involve reactions targeting the N-nitroso group in addition to the pathways seen for the parent carbamate. epa.gov

Table 4: Comparative Metabolic Features

| Compound | Parent Compound | Key Metabolic Reactions | Primary Metabolites |

| Nitrosocarbaryl | Carbaryl | Denitrosation, Hydrolysis, Oxidation | Expected to include 1-naphthol, amine derivatives, nitrite |

| Carbaryl | 1-Naphthol | Hydrolysis, Ring Hydroxylation, N-methyl Oxidation | 1-Naphthol, 4-hydroxycarbaryl, 5-hydroxycarbaryl |

| NDMA | Dimethylamine (B145610) | Denitrosation, Oxidation | Methylamine, Nitric Oxide, Formaldehyde (B43269), Nitrite, Nitrate (B79036) |

Investigating Biotransformation Products Relevant to Research

Identifying the biotransformation products of this compound is crucial for understanding its environmental fate and potential biological impact. Based on related compounds, a profile of expected metabolites can be constructed.

For the parent carbamate, Carbaryl, microbial and animal metabolism produces a range of products. Soil fungi like Gliocladium roseum can produce 1-naphthyl N-hydroxymethylcarbamate as well as 4- and 5-hydroxylated metabolites. inchem.orgepa.gov The primary hydrolysis product is 1-naphthol, which can be further degraded. inchem.orgepa.gov

For N-nitroso compounds, the biotransformation products reflect the cleavage of the N-N=O bond. The degradation of NDMA by Rhodococcus ruber ENV425 yields key intermediates including methylamine, nitric oxide, nitrite, nitrate, and formate, with smaller amounts of formaldehyde and dimethylamine also detected. nih.gov Studies with intestinal bacteria show that various nitrosamines are broken down into their corresponding parent amine and nitrite ions. nih.gov

Therefore, the biotransformation of this compound is expected to yield a combination of these product types, resulting from hydrolysis of the carbamate ester, ring hydroxylation, and cleavage of the N-nitroso group.

Table 5: Potential Biotransformation Products of this compound and Related Compounds

| Original Compound | Biotransformation Product |

| Carbaryl (Parent Carbamate) | 1-Naphthol |

| 4-Hydroxycarbaryl | |

| 5-Hydroxycarbaryl | |

| 1-Naphthyl N-hydroxymethylcarbamate | |

| N-Nitrosodimethylamine (NDMA) | Methylamine |

| Nitric oxide, Nitrite, Nitrate | |

| Formaldehyde, Formate | |

| Diphenylnitrosamine | Diphenylamine (B1679370), Nitrite ion |

Molecular Mechanisms of Genotoxicity and Mutagenicity

DNA Damage Response Pathways and Repair Mechanisms

To counteract the threat posed by DNA alkylation, cells have evolved a sophisticated network of DNA repair pathways. isofts.kiev.ua The specific pathway engaged depends on the type of DNA adduct. The ability of a cell or tissue to repair these lesions is a critical determinant of its susceptibility to the mutagenic effects of N-nitroso compounds. nih.gov

The main repair mechanisms for ethylation damage are:

Direct Damage Reversal: This is a highly efficient mechanism that removes the alkyl group without excising the base. The primary enzyme for this pathway is O6-alkylguanine-DNA alkyltransferase (MGMT) . MGMT specifically recognizes and removes ethyl groups from the O6 position of guanine (B1146940) and the O4 position of thymine (B56734). nih.gov It does so by irreversibly transferring the ethyl group from the DNA to a cysteine residue in its own active site. This is a sacrificial mechanism, as the alkylated MGMT protein is then targeted for degradation. nih.gov The cellular level of MGMT is therefore a crucial factor in protecting against the mutagenic effects of O6-EtG. nih.gov

Base Excision Repair (BER): This is the principal pathway for the repair of most N-alkylated bases, such as N7-ethylguanine and N3-ethyladenine. nih.govisofts.kiev.ua The BER process is initiated by a DNA glycosylase, such as alkyladenine DNA glycosylase (AAG), which recognizes the damaged base and cleaves the N-glycosidic bond to release it, creating an apurinic/apyrimidinic (AP) site. nih.gov Subsequently, an AP endonuclease cleaves the phosphodiester backbone at the AP site, and DNA polymerase and DNA ligase work to fill the gap and seal the strand, restoring the original DNA sequence.

Nucleotide Excision Repair (NER): While primarily responsible for repairing bulky, helix-distorting lesions, NER may also play a role in removing some alkylation adducts, particularly if they cause significant structural distortion or if other pathways are overwhelmed. nih.govresearchgate.netmdpi.com

ALKBH Family of Dioxygenases: This family of enzymes can also perform direct damage reversal, targeting N-alkyl lesions such as N1-alkyladenine and N3-alkylcytosine. nih.gov

When DNA damage is extensive or repair pathways are saturated or deficient, the cell may activate checkpoint signaling pathways. isofts.kiev.ua These checkpoints can temporarily halt the cell cycle to allow more time for repair or, if the damage is irreparable, trigger programmed cell death (apoptosis) to eliminate the damaged cell and prevent the propagation of mutations. nih.govisofts.kiev.ua

Activation of DNA Damage Repair Pathways by N-Nitrosocarbamates

The introduction of DNA adducts by N-nitrosocarbamates triggers a complex cellular response known as the DNA Damage Response (DDR). mdpi.com This network of signaling pathways detects the DNA lesions and coordinates a series of events, including cell cycle arrest and the activation of specific DNA repair mechanisms to restore genomic integrity. mdpi.commdpi.com

Cells employ several distinct pathways to repair the types of damage induced by alkylating agents:

Base Excision Repair (BER): This pathway is primarily responsible for correcting small, non-helix-distorting base lesions, including many N-alkylated purines like N7-methylguanine and N3-methyladenine. nih.gov The process is initiated by DNA glycosylases that recognize and remove the damaged base, followed by a series of enzymes that excise the resulting abasic site and synthesize a new, correct DNA segment. nih.govmdpi.com

Nucleotide Excision Repair (NER): NER is tasked with removing bulky, helix-distorting adducts. mdpi.commdpi.com While less common for the smaller alkyl groups typically added by N-nitrosocarbamates, it can be involved in repairing more complex lesions. nih.govnih.gov

Direct Reversal Repair: This is a highly efficient pathway that directly reverses the DNA damage without excising the base. The key enzyme in this process for alkylation damage is O6-Alkylguanine-DNA Alkyltransferase (AGT), which specifically targets alkyl groups at the O6-position of guanine. nih.govnih.gov

Double-Strand Break (DSB) Repair: If DNA damage is not repaired before replication, the replication fork can stall or collapse, leading to the formation of highly cytotoxic double-strand breaks. These are repaired by two main pathways: the error-free Homologous Recombination (HR) and the more error-prone Non-Homologous End Joining (NHEJ). mdpi.com

Role of DNA Repair Enzymes (e.g., O6-Alkylguanine-DNA Alkyltransferase)

A central figure in the defense against the mutagenic effects of N-nitrosocarbamates is the DNA repair protein O6-Alkylguanine-DNA Alkyltransferase (AGT), also known as O6-methylguanine-DNA methyltransferase (MGMT). nih.govnih.govresearchgate.net This enzyme plays a critical protective role by directly and irreversibly transferring the alkyl group from the O6-position of guanine to a cysteine residue within its own active site. nih.govmdpi.com

This action restores the guanine base to its normal structure in a single step, but it also inactivates the AGT protein, making it a "suicide" enzyme. nih.gov The cell's capacity to repair O6-alkylguanine lesions is therefore limited by the number of available AGT molecules. nih.gov Besides O6-alkylguanine, AGT can also repair O4-alkylthymine lesions and certain DNA interstrand cross-links. mdpi.comrsc.org

Other crucial repair systems include:

ALKBH Family: The AlkB homolog (ALKBH) family of proteins (specifically ALKBH2 and ALKBH3 in humans) also performs direct reversal repair, targeting N-alkylated bases such as N1-methyladenine and N3-methylcytosine. nih.govmdpi.com

N-methylpurine-DNA glycosylase (MPG or AAG): This enzyme initiates the BER pathway by recognizing and excising various N-alkylated purines, which are common lesions formed by N-nitroso compounds. nih.gov

Consequences of Impaired DNA Repair on Genotoxicity

When DNA repair pathways are impaired, either through genetic deficiency, epigenetic silencing, or saturation by high levels of damage, the genotoxic and mutagenic consequences of exposure to N-nitrosocarbamates are significantly amplified. nih.gov

A deficiency in AGT/MGMT activity is particularly detrimental. nih.gov Cells lacking functional AGT are much more sensitive to the mutagenic and cytotoxic effects of alkylating agents. nih.gov Unrepaired O6-alkylguanine lesions are highly mutagenic because during DNA replication, they frequently mispair with thymine instead of cytosine. This leads to the conversion of a G:C base pair into an A:T base pair, a type of mutation known as a GC → AT transition. nih.gov The bone marrow, which has an inherently weak DNA repair mechanism due to low alkyltransferase content, is particularly vulnerable to adducts that can lead to genetic abnormalities. nih.gov

Similarly, defects in the BER or NER pathways can lead to the accumulation of their respective substrate lesions, increasing the likelihood of mutations or cell death. nih.govpsu.edu The failure to repair these DNA adducts before the cell divides is a primary driver of the genotoxicity associated with N-nitrosocarbamate exposure.

Mutagenic Potency and Spectrum Analysis

The mutagenic potential of a chemical is assessed through various assays that measure its ability to induce genetic mutations. For N-nitroso compounds, these tests are crucial for understanding their carcinogenic risk.

In Vitro Mutagenicity Assays (e.g., Ames Test with Salmonella typhimurium, Saccharomyces cerevisiae assays)

Salmonella typhimurium (Ames Test): The Ames test is a widely used bacterial reverse mutation assay to screen for mutagenic compounds. nih.govnih.gov For N-nitroso compounds, this test is a sensitive indicator of mutagenic potential. nih.govepa.gov Since many N-nitrosocarbamates are not directly mutagenic, the assay is typically performed with the addition of a metabolic activation system, usually a liver homogenate fraction (S9) from rats or hamsters, to mimic mammalian metabolism. nih.govresearchgate.net Specific strains of S. typhimurium, such as TA100 and TA1535, are particularly sensitive to mutagens that cause base-pair substitutions, which is the primary mode of mutation for alkylating agents. nih.gov A positive result in the Ames test is indicated by a significant increase in the number of revertant colonies compared to a negative control.

Saccharomyces cerevisiae Assays: The yeast Saccharomyces cerevisiae is another valuable eukaryotic model for mutagenicity testing. nih.gov It can be used to detect a broader range of genetic events than the Ames test, including forward mutations, reverse mutations (missense, ochre, frameshift), and mitotic recombination. Studies on N-nitroso compounds in S. cerevisiae have shown their ability to induce forward mutations and revert missense markers, often requiring metabolic activation. nih.gov This system provides complementary information to bacterial assays, offering insights into mutagenic mechanisms in a eukaryotic cell.

| Assay Type | Organism | Typical Strains/Markers | Metabolic Activation (S9) | Primary Mutation Detected | Reference |

|---|---|---|---|---|---|

| Ames Test | Salmonella typhimurium | TA100, TA1535, WP2uvrA(pKM101) | Required | Base-pair substitution | nih.gov |

| Yeast Assay | Saccharomyces cerevisiae | CAN1, his1-7 | Required | Forward mutation, missense reversion | nih.gov |

Assessment of Mutagenic Lesions and Base-Pair Changes

The mutagenicity of 1-Naphthyl-N-ethyl-N-nitrosocarbamate is a direct result of the specific DNA adducts it forms. N-nitroso compounds generate a spectrum of alkylated bases. While N-alkylations (e.g., N7-alkylguanine) are more abundant, it is the O-alkylations that are considered the most critical premutagenic lesions due to their propensity to cause mispairing during DNA replication. nih.gov

Key mutagenic lesions and the resulting base-pair changes include:

O6-ethylguanine (O6-EtG): This is a highly mutagenic lesion. During DNA synthesis, DNA polymerase often incorrectly inserts thymine (T) opposite O6-EtG instead of cytosine (C). In the subsequent round of replication, this T will pair with adenine (B156593) (A), completing a GC → AT transition mutation. nih.gov

O4-ethylthymine (O4-EtT): Though typically formed at lower levels, this lesion is also highly mutagenic. It mispairs with guanine (G) during replication, leading to a TA → CG transition mutation. nih.gov

N-alkylations: Lesions such as N3-methyladenine can block DNA replication, which can be cytotoxic or can lead to mutations if bypassed by error-prone translesion synthesis polymerases. nih.gov

| DNA Lesion | Mispairs With | Resulting Base-Pair Change | Reference |

|---|---|---|---|

| O6-ethylguanine | Thymine | GC → AT | nih.gov |

| O4-ethylthymine | Guanine | TA → CG | nih.gov |

| N1-methylguanine | Thymine, Adenine, Cytosine | G → T, G → A, G → C | nih.gov |

Relationship between DNA Adducts and Mutation Induction

A clear and direct relationship exists between the formation of specific DNA adducts by N-nitrosocarbamates and the induction of mutations. nih.gov The mutagenic potency of a compound like this compound is not merely dependent on the total number of DNA adducts formed, but on the chemical nature of these adducts and their persistence in the cell. nih.gov

The concept of "mutational efficiency" helps quantify this relationship, representing the probability that a specific adduct will result in a mutation. nih.gov O-alkylation adducts, such as O6-ethylguanine and O4-ethylthymine, have high mutational efficiencies because they are not efficiently recognized by the standard DNA replication machinery, leading to frequent misincorporation of bases. nih.govnih.gov

Studies have demonstrated that the dose-response curve for mutagenesis often mirrors the accumulation curve for these specific O-alkylguanine adducts. nih.gov For instance, a threshold effect is sometimes observed for both mutagenesis and the accumulation of O6-alkylguanine, suggesting that mutations only arise after the cell's primary repair mechanism (AGT/MGMT) has been saturated. nih.gov Therefore, the balance between the rate of adduct formation and the rate of DNA repair is the ultimate determinant of whether exposure to an N-nitrosocarbamate will lead to a mutation.

Mechanisms of Chromosomal Alterations

N-nitroso compounds are well-documented in their ability to induce chromosomal alterations, which are a hallmark of genotoxic damage and a key event in carcinogenesis. These alterations can range from single- and double-stranded DNA breaks to larger-scale chromosomal aberrations and the formation of micronuclei.

N-nitroso compounds, particularly those that can generate alkylating species, are known to cause both single- and double-stranded DNA breaks. For instance, N-nitroso-N-ethylurea (NEU), which shares the N-ethyl-N-nitroso functional group with this compound, has been shown to induce both types of DNA breaks in mammalian cells. nih.govnih.govacs.org This damage activates DNA damage surveillance pathways, leading to the phosphorylation of checkpoint kinases such as Chk1 and Chk2. nih.govnih.govacs.org The formation of these breaks is a direct consequence of the chemical instability of certain DNA adducts formed by the ethylating agent, or as a result of cellular DNA repair processes attempting to remove these adducts. The bulky naphthyl group in this compound may influence the accessibility of the ethyl group for DNA alkylation and the subsequent repair processes, potentially modulating the frequency and nature of the DNA breaks.

The formation of DNA adducts by N-nitroso compounds can physically obstruct the DNA replication and transcription machinery. Alkylation of DNA bases, a common mechanism for N-nitroso compounds, can interfere with the proper functioning of DNA and RNA polymerases. nih.gov For example, studies on DNA alkylated with N-methyl-N-nitrosourea (MNU) and NEU have shown a reduction in its ability to act as a template for RNA synthesis, primarily by inhibiting the initiation step of transcription. nih.gov The presence of bulky adducts, such as those potentially formed by this compound, can cause the stalling of replication forks and lead to the collapse of the replication machinery, which in turn can generate double-strand breaks. nih.gov Research on DNA lesions produced by the structurally related 2-naphthyl isocyanate has demonstrated that bulky naphthyl-adducts can be bypassed by DNA polymerases, albeit with the potential for introducing mutations. nih.gov

The induction of chromosomal aberrations is a well-established effect of many N-nitroso compounds. nih.govnih.gov These aberrations can include gaps, breaks, and exchanges, and their formation is a direct consequence of unrepaired or misrepaired DNA damage. nih.gov For example, 1-methyl-3-nitro-1-nitrosoguanidine (B137566) (MNNG) has been shown to induce a progressive increase in chromosomal aberrations in rat digestive tract epithelial cells. nih.gov

Mechanistic Research on Carcinogenic Activity

Reactive Intermediates in Carcinogenesis

The transformation of the relatively stable parent compound, 1-Naphthyl-N-ethyl-N-nitrosocarbamate, into highly reactive electrophilic species is a critical step in its carcinogenicity. This process can occur through spontaneous decomposition or, more significantly, via metabolic activation by cellular enzymes.

Formation of Alkylating Agents from this compound Decomposition

N-nitroso compounds, as a class, are known to be carcinogenic due to their ability to form potent electrophilic alkylating agents in the body. nih.gov While N-nitrosamines require metabolic activation, compounds structurally similar to nitrosocarbamates, such as nitrosoureas, can decompose spontaneously under physiological conditions to yield these reactive intermediates. nih.govnih.gov This decomposition is a critical event, as the resulting alkylating agents can react with the nucleophilic centers in cellular macromolecules, most notably DNA. nih.gov

The decomposition of N-nitroso compounds like nitrosoureas typically generates a diazonium ion, which is a potent alkylating species. oncohemakey.com For this compound, it is hypothesized that it decomposes to form an ethyldiazonium ion. This highly unstable intermediate can then readily transfer an ethyl group to biological molecules. This process of alkylation, particularly of DNA, is widely considered to be the initial step in the carcinogenic process induced by these compounds. nih.govnih.gov

Role of Metabolic Activation by Microsomal Enzymes

The metabolic activation of N-nitroso compounds is a key determinant of their carcinogenic potential. mdpi.com This bioactivation is primarily mediated by the cytochrome P450 (CYP) mixed-function oxidase system located in the microsomal fraction of cells, particularly in the liver. nih.govpjoes.com These enzymes introduce an oxygen atom into the N-nitroso compound, initiating a cascade of reactions that ultimately produce the reactive alkylating species. nih.gov

A principal metabolic activation pathway for N-nitrosamines is α-hydroxylation, a reaction catalyzed by cytochrome P450 enzymes. nih.govnih.gov This process involves the hydroxylation of the carbon atom adjacent (in the alpha position) to the nitroso group. researchgate.net The resulting α-hydroxynitrosamine is an unstable intermediate that spontaneously decomposes. nih.gov This decomposition leads to the formation of a reactive diazonium ion, which is responsible for the alkylation of DNA. nih.gov

In the case of this compound, α-hydroxylation would occur on the ethyl group. This metabolic step is considered rate-limiting in the bioactivation of many N-nitrosamines. nih.govchemrxiv.org The efficiency of α-hydroxylation can be influenced by the specific cytochrome P450 isozymes involved, such as CYP2E1 and CYP2A6, which are known to be major catalysts in the metabolic activation of various N-nitrosodialkylamines. nih.gov

Interestingly, some N-nitroso compounds have been shown to inhibit the very enzymes responsible for their activation and the metabolism of other xenobiotics. Research on N-nitrosocarbaryl, a compound structurally related to this compound, has demonstrated its ability to inhibit hepatic microsomal drug-metabolizing enzymes. nih.gov

Studies in rats have shown that N-nitrosocarbaryl can inhibit microsomal monooxygenases, such as aniline aromatic hydroxylase and p-nitroanisole O-demethylase. nih.gov This inhibition suggests that these N-nitroso compounds could interfere with the active sites of these enzymes. nih.gov The inhibitory effect can be observed after just a single day of treatment in some cases, highlighting the potential for these compounds to alter the metabolic landscape of the liver. nih.gov

Table 1: Effect of N-Nitrosocarbaryl on Hepatic Microsomal Enzymes in Rats

| Enzyme Activity | Effect of N-Nitrosocarbaryl Administration |

| Aniline aromatic hydroxylase | Inhibited |

| p-Nitroanisole O-demethylase | Inhibited |

| Cytochrome P-450 levels | Lowered after 4 days of administration in females |

Data based on studies with N-methyl-1-naphthyl N-nitrosocarbamate (N-nitrosocarbaryl). nih.gov

Molecular Basis of Carcinogenesis Initiation and Progression

The interaction of reactive intermediates with DNA is the cornerstone of the initiation of carcinogenesis by N-nitroso compounds. The formation of DNA adducts, if not repaired, can lead to mutations during DNA replication, setting the stage for neoplastic transformation.

Link between DNA Adducts and Tumorigenesis Initiation

The carcinogenic activity of N-nitroso compounds is strongly correlated with their ability to alkylate DNA. nih.gov The electrophilic intermediates generated from the decomposition or metabolic activation of compounds like this compound react with nucleophilic sites on DNA bases. nih.gov This covalent binding forms DNA adducts, which are considered critical lesions in the initiation of cancer. mdpi.comnih.gov

For ethylating agents, a variety of ethyl-DNA adducts can be formed. hesiglobal.org Of particular importance is the alkylation at the O6-position of guanine (B1146940), which is a highly mutagenic lesion that can lead to G:C to A:T transition mutations during DNA replication if not repaired. oup.com The formation and persistence of such DNA adducts in target tissues are often closely linked to the carcinogenic potency of N-nitroso compounds. nih.gov While direct evidence for DNA adduct formation by this compound is not available, the known mechanisms of similar ethylating N-nitroso compounds strongly suggest that its carcinogenicity is initiated through the formation of ethyl-DNA adducts. hesiglobal.orgmdpi.com

Table 2: Common DNA Adducts Formed by Ethylating Agents

| Adduct | Potential Consequence |

| O6-ethylguanine | Mutagenic; can lead to G:C to A:T transitions |

| N7-ethylguanine | Most abundant but less mutagenic than O6-adducts |

| O4-ethylthymidine | Promutagenic lesion |

| O2-ethylthymidine | Can contribute to DNA damage |

This table represents common adducts formed by ethylating N-nitroso compounds in general. hesiglobal.orgmdpi.com

Cellular Responses to DNA Damage in Carcinogenic Transformation

The initiation of cancer is often linked to DNA damage and the subsequent cellular responses. N-nitroso compounds are potent alkylating agents that can induce DNA damage, triggering a cascade of cellular events that can lead to carcinogenic transformation.

N-nitroso-N-ethylurea (NEU), a compound structurally related to this compound, is known to be a DNA ethylating agent that can cause both transversions and transition mutations. nih.gov The damage caused by such agents can lead to the activation of DNA damage checkpoint signaling cascades, which are responsible for coordinating cell cycle arrest, DNA repair, and apoptosis. nih.govnih.gov Research on NEU has shown that it can activate major checkpoint signaling kinases, Chk1 and Chk2, in a temporally controlled manner. nih.gov This activation is a critical cellular response to the DNA lesions, which include both double and single-strand breaks. nih.gov

Failure of these DNA repair mechanisms to correctly mend the genetic damage can lead to the fixation of mutations, a crucial step in the initiation of carcinogenesis. nih.gov The persistence of DNA adducts, which are covalent modifications of DNA by carcinogens, can lead to miscoding during DNA replication and result in permanent mutations.

Investigation of Gene Mutations and Chromosomal Rearrangements in Oncogenesis

The mutagenic activity of N-nitroso compounds is a key factor in their carcinogenicity. These compounds are known to induce a spectrum of genetic alterations, from point mutations to larger chromosomal rearrangements.

Studies on N-ethyl-N-nitrosourea (ENU) have demonstrated its ability to induce a high frequency of point mutations. nih.govresearchgate.net The primary mechanism involves the ethylation of DNA bases, particularly the formation of O6-ethylguanine, which can mispair with thymine (B56734) during DNA replication, leading to GC to AT transitions. unc.edu Analysis of ENU-induced mutations in various model organisms has revealed a predominance of such transition mutations, although transversions also occur. unc.edu

In addition to point mutations, some N-nitroso compounds have been shown to induce chromosomal aberrations. For instance, transplacental administration of diethylnitrosamine (DEN) in Syrian hamsters resulted in a high incidence of chromosomal aberrations, particularly chromatid-type exchanges, in fetal tracheal epithelial cells. nih.gov Such chromosomal instability can contribute to oncogenesis by leading to the loss of tumor suppressor genes or the activation of oncogenes. The bone marrow's weak DNA repair mechanism makes it particularly susceptible to genetic abnormalities, including point mutations and chromosomal alterations like translocations and inversions, following exposure to compounds like ENU. nih.gov

Table 1: Spectrum of Mutations Induced by N-Ethyl-N-Nitrosourea (ENU) in Drosophila melanogaster

| Mutation Type | Percentage of Total Mutations |

|---|---|

| GC to AT Transitions | 61% |

| AT to GC Transitions | 18% |

| Transversions | 21% |

Data based on studies of ENU-induced mutations in the vermilion locus of Drosophila melanogaster. unc.edu

Comparative Carcinogenicity Studies in Research Models (Mechanistic Focus)

Comparative studies using different animal models are crucial for understanding the organ-specific and species-specific carcinogenic effects of N-nitroso compounds. These studies help to elucidate the metabolic pathways and mechanistic differences that influence carcinogenicity.

For example, a study on N-ethyl-N-hydroxyethylnitrosamine (EHEN) and its metabolites in rats and mice revealed significant inter-species variation in target organ susceptibility. nih.gov In rats, EHEN primarily induced kidney tumors, while in mice, the lungs were the main target for both the parent compound and its metabolites. nih.gov This suggests that differences in the metabolic activation and detoxification of these compounds between species play a critical role in determining their carcinogenic outcome.

Similarly, a comparative study on the carcinogenicity of several N-nitroso compounds in the lungs of Syrian golden hamsters found varying potencies. elsevierpure.com N-nitrosodiethylamine (NDEA) was found to be the most potent respiratory carcinogen in this model, followed by N-nitrosodi-n-propylamine (NDPA) and N-nitrosomorpholine (NMOR). elsevierpure.com Such studies highlight the importance of the chemical structure of N-nitroso compounds in determining their carcinogenic potential and target organ specificity.

Table 2: Comparative Carcinogenicity of N-Nitroso Compounds in the Respiratory Organs of Syrian Golden Hamsters

| N-Nitroso Compound | Tumor Incidence Rate in Respiratory Organs |

|---|---|

| N-Nitrosodiethylamine (NDEA) | 100% |

| N-Nitrosodi-n-propylamine (NDPA) | 72% |

| N-Nitrosomorpholine (NMOR) | 43% |

| N-Nitrosodimethylamine (NDMA) | 6% |

| N-Nitrosopyrrolidine (NPYR) | 0% |

| Control | 4% |

Results from a study involving intermittent intratracheal instillations of N-nitroso compounds in male Syrian golden hamsters. elsevierpure.com

Oxidative Stress and Lipid Peroxidation in Mechanistic Studies

In addition to direct DNA alkylation, the induction of oxidative stress is another important mechanism implicated in the carcinogenicity of N-nitroso compounds. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates.

Studies have shown that exposure to certain N-nitrosamines can lead to a rapid increase in oxidative stress. nih.gov For example, N-nitrosodimethylamine (NDMA) has been found to increase ethane exhalation, a marker of lipid peroxidation, in a dose-dependent manner. nih.gov This is accompanied by an increase in lipid peroxidation in the liver. nih.gov

Lipid peroxidation is a chain reaction that involves the oxidative degradation of lipids, leading to the formation of reactive products that can damage cellular components, including DNA, proteins, and membranes. nih.govmdpi.com The formation of these byproducts can contribute to the mutagenic and carcinogenic effects of N-nitroso compounds. The generation of ROS and subsequent lipid peroxidation can thus act in concert with direct DNA alkylation to promote cancer development.

Advanced Analytical Methodologies in N Nitrosocarbamate Research

Chromatographic Techniques for Compound and Metabolite Separation

Chromatography is fundamental to N-nitrosocarbamate analysis, enabling the separation of the target analyte from complex matrices and from structurally similar metabolites or degradation products. The choice of technique depends on the analyte's properties, such as volatility and polarity.

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile N-nitroso compounds. nih.gov Its application is crucial for compounds like 1-Naphthyl-N-ethyl-N-nitrosocarbamate, which are not readily amenable to gas chromatography. In a typical HPLC setup, a reversed-phase column, such as an octadecylsilane (B103800) (C18) column, is used to separate compounds based on their hydrophobicity. nih.gov

The mobile phase often consists of a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol, sometimes with additives like formic acid to improve peak shape and ionization efficiency for subsequent mass spectrometry detection. nih.govlcms.cz Detection can be achieved using a UV detector, as the nitroso group provides a chromophore, or more selectively through coupling with a specialized detector like a Thermal Energy Analyzer (TEA), which is highly specific for the nitrosyl moiety. nih.gov Post-column photohydrolysis, where the eluting compounds are exposed to UV light to release nitrite (B80452) ions that are then detected colorimetrically with Griess reagent, is another strategy to enhance detection specificity. nih.gov

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 100 x 2.1 mm, 1.9 µm) | lcms.cz |

| Mobile Phase A | Water + 0.1% Formic Acid | lcms.cz |

| Mobile Phase B | Methanol or Acetonitrile + 0.1% Formic Acid | lcms.cz |

| Flow Rate | 0.5 - 0.6 mL/min | lcms.czual.es |

| Injection Volume | 25 - 100 µL | researchgate.net |

| Detector | UV, Thermal Energy Analyzer (TEA), Mass Spectrometer (MS) | nih.govnih.gov |

Ultra-High Performance Liquid Chromatography (UHPLC) for Adductomics

Adductomics, the comprehensive analysis of DNA adducts, employs Ultra-High Performance Liquid Chromatography (UHPLC) for its superior resolution and speed. When carcinogenic compounds like N-nitrosocarbamates are metabolically activated, they can form covalent adducts with DNA. The analysis of these adducts serves as a biomarker of exposure and potential carcinogenic effect. UHPLC, with its use of smaller particle size columns (typically sub-2 µm), allows for the efficient separation of multiple DNA adducts from complex biological digests. researchgate.netnih.gov

For instance, the study of tobacco-specific nitrosamine-derived DNA adducts, such as those that release 4-hydroxy-1-(3-pyridyl)-1-butanone (B13992) (HPB) upon hydrolysis, relies on UHPLC coupled to mass spectrometry. nih.gov This approach enables the quantitation of various adducts simultaneously, providing a detailed profile of DNA damage. nih.gov The high resolving power of UHPLC is critical for separating isomeric adducts, which may have different biological significances.

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. europeanpharmaceuticalreview.com While many N-nitrosocarbamates are non-volatile, GC can be applied to their more volatile derivatives or degradation products. For some nitrosamines, GC coupled with detectors like a Nitrogen-Phosphorus Detector (NPD), a Thermal Energy Analyzer (TEA), or a mass spectrometer (MS) is a standard analytical approach. epa.govnih.gov

However, the direct GC analysis of certain N-nitroso compounds can be challenging. For example, N-nitrosodiphenylamine is known to degrade in the hot GC injection port, yielding a response for diphenylamine (B1679370) instead. epa.gov Furthermore, compounds must often be chemically derivatized to increase their volatility and thermal stability for GC analysis. nih.gov Techniques like full evaporation static headspace GC (FE-SHSGC) have been developed to improve the sensitivity for semi-volatile nitrosamines in various matrices. europeanpharmaceuticalreview.com

Mass Spectrometry (MS) for Identification and Quantification

Mass Spectrometry (MS) is an indispensable tool in N-nitrosocarbamate research, offering unparalleled sensitivity and the ability to determine the elemental composition and structure of analytes.

High-Resolution Mass Spectrometry (HRMS) in Non-Targeted Analysis

High-Resolution Mass Spectrometry (HRMS), often utilizing Orbitrap or Time-of-Flight (TOF) analyzers, provides highly accurate mass measurements (typically <5 ppm error). lcms.czresearchgate.net This capability is the foundation of non-targeted analysis, a research strategy aimed at identifying a wide range of unknown chemicals in a sample without preconceived bias. nih.goveuropa.eu

In the context of N-nitrosocarbamate research, an HRMS-based non-targeted workflow can help identify previously uncharacterized metabolites or degradation products of this compound in environmental or biological samples. nih.gov The process involves acquiring full-scan mass spectra of all ions within a specified mass range. The resulting accurate mass data allows for the generation of potential elemental formulas for each detected ion, which is a critical first step in the identification of an unknown compound. nih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem Mass Spectrometry (MS/MS) is a technique used to determine the structure of an ion by fragmenting it and analyzing the resulting fragment ions. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are detected. researchgate.net

The fragmentation pattern is characteristic of the molecule's structure. By interpreting these patterns, researchers can deduce the connectivity of atoms and identify key functional groups within the molecule. nih.govdeepdyve.com For example, the loss of specific neutral fragments can indicate the presence of ethyl, naphthyl, or nitroso groups. This detailed structural information is crucial for confirming the identity of a suspected compound or for elucidating the structure of a novel metabolite. researchgate.netnih.gov Comparing the experimental MS/MS spectrum against databases or in-silico predicted spectra can further aid in structural confirmation. nih.gov

| Parameter/Technique | Function | Relevance to N-Nitrosocarbamate Analysis | Reference |

|---|---|---|---|

| Mass Resolution | Ability to distinguish between ions of very similar mass. | Crucial for HRMS to determine accurate mass and elemental composition. | lcms.cznih.gov |

| Accurate Mass Measurement | Provides the exact mass of an ion, used to calculate its elemental formula. | Enables identification in non-targeted screening. | researchgate.net |

| Collision-Induced Dissociation (CID) | Process of fragmenting a selected ion by collision with a neutral gas. | Generates characteristic fragments for structural elucidation in MS/MS. | ual.esnih.gov |

| Precursor Ion | The ion selected for fragmentation in an MS/MS experiment. | Typically the molecular ion [M+H]+ or [M+Na]+ of the target compound. | researchgate.net |

| Product Ion | The fragment ions produced from the precursor ion. | The pattern of product ions serves as a structural fingerprint of the analyte. | deepdyve.com |

Quantitative Analysis of DNA Adducts using Mass Spectrometry

The quantification of DNA adducts, which are covalent modifications to DNA resulting from exposure to genotoxic compounds like this compound, is a critical step in assessing chemical carcinogenesis. nih.gov Mass spectrometry (MS) has become an indispensable tool for this purpose, offering high sensitivity and specificity for identifying and quantifying these adducts, even at the low levels typically found in biological samples. nih.govnih.gov

Methodologies combining liquid chromatography (LC) with tandem mass spectrometry (MS/MS) are frequently employed. nih.gov In this approach, DNA is first enzymatically hydrolyzed into individual deoxynucleosides. nih.gov The resulting mixture is then separated by LC, and the specific adducts are detected and quantified by MS/MS. The use of stable isotope-labeled internal standards is considered the gold standard for accurate quantification, as it corrects for variations in sample preparation and instrument response. nih.gov

For instance, in studies of ethylating agents like N-ethyl-N-nitrosourea, a compound structurally related to this compound, researchers have successfully used LC-MS/MS to detect various ethylated DNA adducts. nih.gov These include modifications at different positions on the DNA bases, such as N7-ethylguanine and O6-ethylguanine. nih.gov The concentrations of these adducts are often very low, in the range of 0.01 to 10 adducts per 10⁸ normal nucleotides, necessitating the ultra-sensitive detection capabilities of modern mass spectrometers. nih.gov

Table 1: Common DNA Adducts Quantified by Mass Spectrometry

| Adduct | Analytical Method | Typical Detection Limit |

| N7-ethylguanine | LC-MS/MS | fmol range |

| O6-ethylguanine | LC-MS/MS | fmol range |

| N3-ethyladenine | LC-MS/MS | fmol range |

| O4-ethylthymine | LC-MS/MS | fmol range |

This table is illustrative and based on general findings for ethylating agents. Specific detection limits for adducts of this compound would require dedicated studies.

Spectroscopic Methods for Characterization (e.g., UV-Visible Spectroscopy)

Spectroscopic techniques are fundamental for the initial characterization of chemical compounds. UV-Visible spectroscopy, in particular, provides information about the electronic transitions within a molecule and can be used to confirm the presence of specific chromophores. For a compound like this compound, the naphthalene (B1677914) ring system is a strong chromophore that absorbs UV radiation.

Bioanalytical Techniques for Mechanistic Studies

Whole-cell biosensors offer a powerful and efficient approach for screening the genotoxicity of chemical compounds. One such system utilizes yeast cells (Saccharomyces cerevisiae) engineered with Green Fluorescent Protein (GFP) fused to proteins involved in DNA damage repair pathways. researchgate.netnih.gov When these cells are exposed to a genotoxic agent, the DNA damage response pathways are activated, leading to an increase in the expression of the corresponding GFP-fusion proteins. This results in a measurable fluorescent signal that correlates with the genotoxic potential of the compound. researchgate.net

Studies on various nitrosamine (B1359907) compounds have demonstrated the effectiveness of this GFP-based yeast biosensor system. nih.gov These biosensors can provide detailed information on the specific DNA damage repair pathways activated by a particular compound, offering mechanistic insights into its genotoxicity. researchgate.netnih.gov Although a specific study on this compound using this system was not found, the methodology is highly applicable for evaluating its genotoxic profile and comparing it with other nitrosocarbamates and nitrosamines. The sensitivity and specificity of this assay make it a valuable tool for high-throughput screening of potentially genotoxic impurities. researchgate.net

The metabolic activation of many xenobiotics, including N-nitrosamines and carbamates, is often mediated by cytochrome P450 enzymes and involves the consumption of molecular oxygen. nih.gov Therefore, measuring oxygen uptake in in vitro systems, such as liver microsomes or cell cultures, upon exposure to a compound can provide valuable information about its metabolic fate.

While specific oxygen uptake studies for this compound were not identified in the search results, research on related compounds like the carbamate (B1207046) insecticide carbaryl (B1668338) (1-naphthyl N-methylcarbamate) has shown alterations in cellular respiration and oxidative processes. nih.gov Similarly, studies on the metabolism of N-nitrosamines like N-nitrosodimethylamine (NDMA) indicate that their bioactivation is an oxidative process. nih.gov Investigating the oxygen consumption during the metabolism of this compound could help to elucidate whether its metabolic pathway is primarily oxidative and identify the enzyme systems involved.

Sample Preparation and Extraction Methodologies for Research Matrices (e.g., soil, in vitro cultures)

Effective sample preparation and extraction are crucial for the accurate analysis of chemical compounds from complex matrices like soil and in vitro cultures. The choice of method depends on the physicochemical properties of the analyte and the nature of the matrix.

For the extraction of carbamate compounds and their metabolites from biological matrices such as in vitro cultures, a common approach involves solvent extraction. This is often followed by a clean-up step to remove interfering substances before analysis by techniques like HPLC or GC-MS. For instance, in the study of carbaryl metabolism, metabolites were extracted and analyzed to understand their formation and excretion. epa.gov

In the context of soil samples, the extraction of non-polar compounds like this compound would likely involve the use of organic solvents. The specific solvent system and extraction conditions (e.g., sonication, Soxhlet extraction) would need to be optimized to ensure efficient recovery of the compound. The degradation of related carbamates in soil has been studied, and these methodologies could be adapted for this compound. epa.gov

Theoretical and Computational Approaches in N Nitrosocarbamate Research

Molecular Modeling of Interactions with Biological Macromolecules

Molecular modeling techniques are essential for visualizing and understanding how the reactive metabolites of N-nitrosocarbamates interact with critical cellular components like DNA. These methods provide insights at an atomic level, which are difficult to obtain through experimental means alone.

The genotoxicity of many N-nitroso compounds stems from their metabolic activation into electrophilic species that can covalently bind to DNA, forming DNA adducts. nih.gov Molecular docking simulations are computational techniques used to predict how these reactive intermediates, such as the ethyl diazonium ion derived from 1-Naphthyl-N-ethyl-N-nitrosocarbamate, would bind to a DNA molecule.

These simulations calculate the preferred binding sites, orientation, and energy of the interaction between the electrophile and the DNA macromolecule. Key nucleophilic sites on DNA bases, such as the O6 and N7 positions of guanine (B1146940) and the O4 position of thymine (B56734), are known targets for alkylating agents. nih.gov Docking studies can help predict which of these sites are most likely to be targeted by the metabolites of a specific N-nitrosocarbamate.

Following the simulated formation of a DNA adduct, conformational analysis is performed. This involves calculating the structural changes induced in the DNA double helix by the newly formed covalent bond. The presence of a bulky adduct, such as a naphthyl group, can cause significant distortion of the DNA structure, potentially interfering with DNA replication and transcription processes, which is a key step in the initiation of carcinogenesis. nih.gov

Quantum Chemical Calculations for Reaction Mechanisms